7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
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Overview
Description
7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 5th position of the benzodioxine ring. It is a derivative of 1,4-benzodioxine, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acetyl chloride with methyl cyclopropene aldehyde, followed by cyclization to form the benzodioxine ring . Another method involves the oxidation of 2,3-dihydro-1,4-benzodioxine using oxidizing agents such as hydrogen peroxide or potassium permanganate, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and other substituents on the benzodioxine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the benzodioxine ring.
Scientific Research Applications
7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 1,4-Benzodioxan-2-carboxylic acid
- 7-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
7-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group on the benzodioxine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
819800-85-6 |
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Molecular Formula |
C9H7FO4 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
7-fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
InChI |
InChI=1S/C9H7FO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12) |
InChI Key |
TXGMTNKTEATJLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)F)C(=O)O |
Origin of Product |
United States |
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